PPARγ Agonist Potency: 4-HDoHE vs. DHA and 4-Oxo-DHA – At Least 2.7-Fold Greater Activation Than the Parent Fatty Acid
In a dual luciferase reporter gene assay for PPARγ transactivation, 4-hydroxy docosahexaenoic acid (4-HDHA) activated PPARγ with an EC50 of 3.7 μM, whereas the parent compound DHA required concentrations exceeding 10 μM to achieve comparable activation (>2.7-fold difference). The further oxidized metabolite 4-oxo-DHA was more potent still (EC50 = 0.4 μM), but 4-HDHA represents the primary endogenous 5-LOX-derived metabolite with meaningful PPARγ engagement at physiologically attainable concentrations [1]. Other HDoHE positional isomers (e.g., 7-HDHA, 17-HDHA) have not been shown to activate PPARγ to the same degree; 7-HDHA was recently characterized as a selective PPARα ligand rather than a PPARγ agonist, highlighting the positional specificity of receptor engagement [2].
| Evidence Dimension | PPARγ transactivation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 3.7 μM |
| Comparator Or Baseline | DHA: EC50 > 10 μM; 4-oxo-DHA: EC50 = 0.4 μM; 7-HDHA: selective PPARα ligand, not a primary PPARγ agonist |
| Quantified Difference | ≥2.7-fold more potent than DHA; approximately 9.25-fold less potent than 4-oxo-DHA |
| Conditions | Dual luciferase reporter gene assay; PPARγ ligand-binding domain |
Why This Matters
For researchers studying PPARγ-mediated anti-angiogenesis or metabolic regulation, 4-HDoHE offers a defined endogenous ligand with a measurable EC50 value, unlike DHA which requires supraphysiological levels, and unlike 7-HDHA which targets a different PPAR isoform entirely.
- [1] Penumetcha M, Santanam N. Nutraceuticals as Ligands of PPARγ. PPAR Res. 2012;2012:858352. Table reporting EC50 values: 4-HDHA = 3.7 μM, 4-oxo-DHA = 0.4 μM, DHA > 10 μM. View Source
- [2] Kahnt AS, Schebb NH, Bünemann EK, et al. The omega-3 hydroxy fatty acid 7(S)-HDHA is a high-affinity PPARα ligand. Science. 2022;377(6601):eabm6711. View Source
